3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide
説明
This compound is an imidazo[1,2-c]quinazoline derivative featuring a 3-(trifluoromethyl)phenyl carbamoylmethyl sulfanyl substituent at position 5 and an N-(thiophen-2-ylmethyl)propanamide moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene ring contributes to π-π stacking interactions in biological targets .
特性
IUPAC Name |
3-[3-oxo-5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F3N5O3S2/c28-27(29,30)16-5-3-6-17(13-16)32-23(37)15-40-26-34-20-9-2-1-8-19(20)24-33-21(25(38)35(24)26)10-11-22(36)31-14-18-7-4-12-39-18/h1-9,12-13,21H,10-11,14-15H2,(H,31,36)(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFNXQKFFFUJDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)CCC(=O)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F3N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide (CAS Number: 1104842-47-8) presents a complex structure with potential biological activities. This article explores its biological activity, including its pharmacological profiles, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 585.6 g/mol. Its structure features a trifluoromethyl-substituted phenyl ring, an imidazoquinazoline moiety, and a thiophene group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H22F3N5O3S2 |
| Molecular Weight | 585.6 g/mol |
| CAS Number | 1104842-47-8 |
Antimicrobial Activity
Preliminary studies indicate that this compound may exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : Compounds with similar structural features have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Research indicates that the presence of the trifluoromethyl group enhances antibacterial potency due to increased lipophilicity and interaction with bacterial membranes.
- Antifungal Activity : The compound's structural analogs have been tested for antifungal efficacy against pathogens such as Candida albicans, demonstrating promising results in inhibiting fungal growth at low concentrations .
Anticancer Activity
Research on imidazoquinazolines has highlighted their potential as anticancer agents. The mechanism often involves the inhibition of specific kinases or modulation of apoptotic pathways. For instance:
- Mechanistic Studies : The compound may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial membrane potential, leading to cell death .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Trifluoromethyl Group : Enhances lipophilicity and bioactivity.
- Imidazoquinazoline Core : Known for its role in inhibiting various enzymes involved in cancer progression.
- Thiophene Substituent : May play a role in enhancing interaction with biological targets due to its electron-rich nature.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several imidazoquinazoline derivatives, including the target compound. The results indicated:
- MIC Values : The compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 μg/mL against various bacterial strains, outperforming standard antibiotics like ciprofloxacin .
Study 2: Anticancer Potential
In another investigation, the compound was tested on human cancer cell lines:
- Cell Viability Assay : The compound reduced cell viability significantly at concentrations as low as 10 μM, indicating strong anticancer potential through mechanisms involving apoptosis and cell cycle arrest.
類似化合物との比較
Research Findings and Methodological Insights
- Molecular Networking : LC-MS/MS-based networks cluster the target compound with other imidazoquinazolines but distinguish it via sulfanyl-linked side chains .
- QSAR Models : Substituent electronic properties (e.g., CF₃’s σ-value) correlate with predicted kinase inhibitory activity in read-across models .
- Bioactivity Clustering : Hierarchical clustering of NCI-60 data suggests analogues with trifluoromethyl groups cluster separately from methoxy/chloro variants, indicating divergent mechanisms .
Q & A
Q. What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized for higher yield?
The synthesis of imidazo[1,2-c]quinazolinone derivatives typically involves multi-step reactions, including cyclization, sulfanyl group incorporation, and amide coupling. Key steps include:
- Cyclization : Use of Et3N/DMF-H2O for imidazoquinazolinone core formation under reflux .
- Sulfanyl Group Introduction : Thiol-alkyne "click chemistry" or nucleophilic substitution with thiourea derivatives .
- Amide Coupling : Employing coupling agents like HBTU or DCC in anhydrous DMF at 0–5°C to minimize side reactions .
Optimization Strategies : - Adjust solvent polarity (e.g., THF for solubility vs. DCM for reactivity) .
- Monitor reaction progress via TLC/HPLC and purify intermediates via column chromatography .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., trifluoromethyl and thiophenemethyl groups) .
- HPLC-MS : Quantify purity (>95%) and detect trace byproducts (e.g., unreacted intermediates) .
- Elemental Analysis : Validate empirical formula (C, H, N, S, F content) .
- IR Spectroscopy : Identify functional groups (e.g., carbonyl at ~1700 cm<sup>-1</sup>) .
Q. How can solubility challenges be addressed in in vitro assays?
Q. What in vitro assays are recommended for initial biological activity screening?
- Enzyme Inhibition : Kinase or protease assays (IC50 determination) using fluorescence-based substrates .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC50 calculations .
- Binding Affinity : Surface plasmon resonance (SPR) for target engagement studies .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50 values)?
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal Validation : Confirm enzyme inhibition via both fluorescence and radiometric assays .
- Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC50) and exclude outliers via Grubbs’ test .
Q. How can computational modeling predict metabolic stability and toxicity?
Q. What experimental designs validate target specificity in complex biological systems?
- CRISPR Knockout Models : Generate target gene-KO cell lines to confirm on-target effects .
- Thermal Shift Assays : Monitor protein thermal stability changes upon compound binding .
- Off-Target Screening : Use KINOMEscan or Eurofins’ SafetyScreen44 panel .
Q. How can synthetic impurities impact pharmacological data interpretation?
Q. What advanced techniques elucidate the compound’s mechanism of action (MoA)?
- Cryo-EM/XRDC : Resolve compound-target complexes at atomic resolution .
- Transcriptomics : RNA-seq to identify differentially expressed pathways post-treatment .
- Chemical Proteomics : Use immobilized compound probes for pull-down assays .
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